molecular formula C17H19N5O2 B12800781 N^6-Benzyl-2',3'-dideoxyadenosine CAS No. 120503-63-1

N^6-Benzyl-2',3'-dideoxyadenosine

Cat. No.: B12800781
CAS No.: 120503-63-1
M. Wt: 325.4 g/mol
InChI Key: FTFUACKLTUPQQG-UONOGXRCSA-N
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Description

D2BNA, also known as 2,4-BNANC, is a bridged nucleic acid analogue. It contains a six-membered bridged structure with an N-O linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BNANC involves a one-pot intramolecular NC bond-forming key reaction to construct a perhydro-1,2-oxazine ring. The process includes the efficient design and synthesis of three monomers: 2,4-BNANC[NH], 2,4-BNANC[NMe], and 2,4-BNANC[NBn]. These monomers are then incorporated into oligonucleotides .

Industrial Production Methods

While specific industrial production methods for 2,4-BNANC are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the bridged structure and its incorporation into oligonucleotides, which can be achieved using automated DNA synthesizers commonly used in the industry.

Chemical Reactions Analysis

Types of Reactions

2,4-BNANC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of 2,4-BNANC, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2,4-BNANC involves its incorporation into oligonucleotides, which then bind to complementary RNA sequences with high affinity. This binding can inhibit the expression of specific genes by blocking the translation process. The compound’s unique bridged structure enhances its stability and resistance to nucleases, making it an effective tool in gene silencing .

Properties

CAS No.

120503-63-1

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

[(2S,5R)-5-[6-(benzylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C17H19N5O2/c23-9-13-6-7-14(24-13)22-11-21-15-16(19-10-20-17(15)22)18-8-12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H,18,19,20)/t13-,14+/m0/s1

InChI Key

FTFUACKLTUPQQG-UONOGXRCSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4

Origin of Product

United States

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